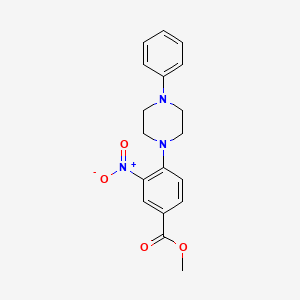

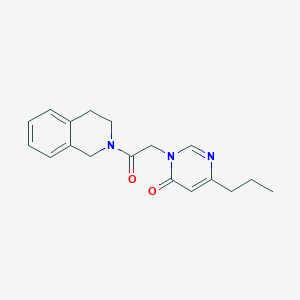

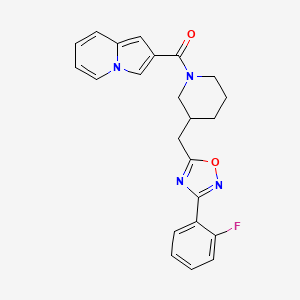

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3,4-dihydroisoquinoline . Isoquinoline derivatives are generally used in medicine due to their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, anti-fungal, and antidepressant effects .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . This process involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation .Molecular Structure Analysis

While the specific molecular structure of the compound is not available, the structure of a related compound, 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, has been reported . The structure includes a dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines typically involve the formation of a phenonium ion, which is a stable and reactive primary phenylethyl carbocation . This ion can then undergo further reactions, such as annulation .Scientific Research Applications

Aldo-Keto Reductase Inhibition

Compound Description: 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a novel inhibitor.

Application:

- Potency : It is highly potent (low nM) and isoform-selective (1500-fold) for AKR1C3 .

- Cellular Activity : Demonstrates good cellular potency by inhibiting AKR1C3 metabolism of a known dinitrobenzamide substrate .

Stereoisomer Preference

Predictive Cellular Assays

Mechanism of Action

While the specific mechanism of action for the compound is not available, a related compound, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Future Directions

The development of AKR1C3 specific inhibitors remains challenging due to the high sequence similarity to its isoform AKR1C2 . Future research could focus on improving the selectivity of these inhibitors and exploring their potential applications in treating hormone-dependent or independent malignancies .

properties

IUPAC Name |

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-2-5-16-10-17(22)21(13-19-16)12-18(23)20-9-8-14-6-3-4-7-15(14)11-20/h3-4,6-7,10,13H,2,5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAONQRQKIFQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

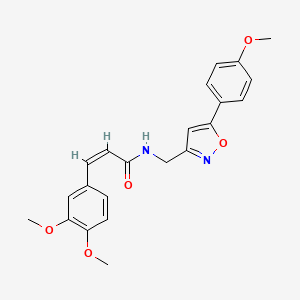

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

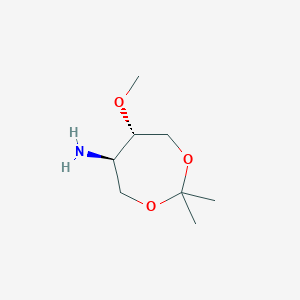

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)

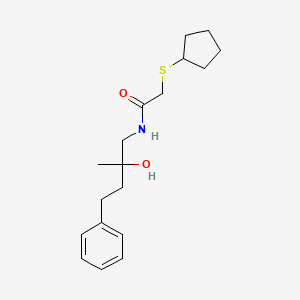

![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)

![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)